BenchChemオンラインストアへようこそ!

Trimu 5

mu opioid receptor subtype pharmacology HPA axis corticosterone release

Trimu 5 (CAS 90815-77-3; Tyr-D-Ala-Gly-NH-(CH2)2CH(CH3)2) is a synthetic enkephalin-derived tetrapeptide that functions as a mixed mu-2 opioid receptor agonist and mu-1 opioid receptor antagonist. Originally developed by Roques, Gacel, and colleagues at Université Paris, the compound exhibits high affinity for both mu-1 and mu-2 binding sites with poor affinity for delta, kappa-1, and kappa-3 opioid receptors.

Molecular Formula C19H30N4O4
Molecular Weight 378.5 g/mol
CAS No. 90815-77-3
Cat. No. B1232933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimu 5
CAS90815-77-3
SynonymsTRIMU 5
TRIMU-5
Tyr-D-Ala-Gly-NH-(CH2)2CH(CH3)2
tyrosyl-D-alanyl-N-(3-methylbutyl)glycinamide
Molecular FormulaC19H30N4O4
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCC(C)CCNC(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N
InChIInChI=1S/C19H30N4O4/c1-12(2)8-9-21-17(25)11-22-18(26)13(3)23-19(27)16(20)10-14-4-6-15(24)7-5-14/h4-7,12-13,16,24H,8-11,20H2,1-3H3,(H,21,25)(H,22,26)(H,23,27)/t13-,16+/m1/s1
InChIKeyNFHMVLYHHDKJEK-CJNGLKHVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimu 5 (CAS 90815-77-3): Baseline Compound Profile for Opioid Research Procurement


Trimu 5 (CAS 90815-77-3; Tyr-D-Ala-Gly-NH-(CH2)2CH(CH3)2) is a synthetic enkephalin-derived tetrapeptide that functions as a mixed mu-2 opioid receptor agonist and mu-1 opioid receptor antagonist [1]. Originally developed by Roques, Gacel, and colleagues at Université Paris, the compound exhibits high affinity for both mu-1 and mu-2 binding sites with poor affinity for delta, kappa-1, and kappa-3 opioid receptors [2]. In direct binding assay comparisons, Trimu 5 was reported to be the most mu-selective of all mu ligands examined [3]. Its differentiation from classical mu agonists (morphine, DAMGO) lies in its pharmacological duality: agonist activity at mu-2 receptors mediating spinal analgesia, inhibition of gastrointestinal transit, and HPA-axis stimulation, while simultaneously antagonizing mu-1 receptor-mediated supraspinal analgesia [4]. This profile makes Trimu 5 a critical tool compound for dissecting mu opioid receptor subtype pharmacology in both academic and industrial settings.

Why Trimu 5 (90815-77-3) Cannot Be Replaced by Generic Mu-Opioid Agonists or Delta/Kappa Ligands in Mu-2 Receptor Studies


Standard mu-opioid agonists such as morphine, DAMGO (DAGO), and fentanyl activate both mu-1 and mu-2 receptor subtypes indiscriminately, confounding experiments aimed at isolating mu-2-specific signaling or mu-1 antagonist pharmacology [1]. Trimu 5 is uniquely characterized as a mixed mu-2 agonist/mu-1 antagonist, a dual functional profile not replicated by any other commercially available mu ligand [2]. Delta-selective peptides (DSLET, DPLPE) and kappa agonists (U50,488) lack sufficient mu-2 receptor engagement to serve as alternatives [3]. Even the structurally related parent compound Trimu 4 (Tyr-D-Ala-Gly-NHCH(CH3)CH2CH(CH3)2) differs critically: removal of a single methyl group in Trimu 5 enhances C-terminal alkyl chain flexibility, resulting in mu selectivity comparable to DAGO but with the added mu-1 antagonist property that Trimu 4 lacks [4]. Consequently, substituting any generic mu agonist, delta ligand, or Trimu 4 for Trimu 5 will produce qualitatively different pharmacological outcomes in mu-2 receptor activation studies, spinal/supraspinal synergy models, and HPA-axis investigations, as detailed in the quantitative evidence below [5].

Trimu 5 (CAS 90815-77-3): Quantitative Differential Evidence for Comparator-Based Selection


Functional Mu-2 Agonist/Mu-1 Antagonist Profile: HPA Axis Stimulation Versus DAMGO

Trimu 5 was directly compared to DAMGO in conscious, unrestrained male Sprague-Dawley rats to determine which mu receptor subtype mediates stimulation of the hypothalamo-pituitary-adrenal (HPA) axis [1]. Trimu 5 (50 μg i.c.v.) produced a sustained 3-hour elevation of plasma corticosterone, peaking at 30 minutes with a level of 19.7 ± 1.4 μg/dl [2]. The response was blocked by pretreatment with β-funaltrexamine (β-FNA, 20 μg i.c.v.), an irreversible mu antagonist, but was completely unaffected by naloxonazine (20 mg/kg i.v.), a mu-1-selective antagonist [3]. DAMGO similarly elevated plasma corticosterone and was also blocked by β-FNA but not naloxonazine, confirming that its HPA effect is mediated through mu-2 receptors [4]. However, unlike DAMGO—which is a full mu-1 and mu-2 agonist—Trimu 5 possesses mu-1 antagonist activity, meaning it can simultaneously block mu-1-mediated supraspinal analgesic effects while activating mu-2-mediated HPA stimulation [5]. This dual functional selectivity cannot be achieved with DAMGO or any other standard mu agonist.

mu opioid receptor subtype pharmacology HPA axis corticosterone release

Spinal Mu-2 Receptor-Mediated Analgesia: Route-Specific Potency Differentiation from Morphine

Trimu 5 produces analgesia through a distinctly different anatomical and receptor mechanism than morphine or DAMGO [1]. In mouse tail-flick assays, the analgesic dose of Trimu 5 required via intracerebroventricular (i.c.v.) administration was 100-fold greater than the equipotent dose via intrathecal (i.t.) injection [2]. This contrasts sharply with classical mu agonists such as morphine and DAMGO, which typically show similar analgesic potency by both i.c.v. and i.t. routes or even greater i.c.v. potency due to supraspinal mu-1 receptor activation [3]. Furthermore, Trimu 5 i.c.v. analgesia was not reversed by naloxonazine (a mu-1 antagonist), whereas morphine i.c.v. analgesia is potently reversed by naloxonazine [4]. Instead, Trimu 5 analgesia was reversed by intrathecal—but not i.c.v.—administration of opioid antagonists, demonstrating spinal mu-2 receptor mediation [5]. These data establish that Trimu 5 engages a fundamentally different anatomical and receptor-subtype mechanism for analgesia compared to morphine or DAMGO.

spinal analgesia mu-2 receptor route of administration potency ratio

Supraspinal Morphine Analgesia Antagonism and Spinal Morphine Potentiation: Bifunctional Modulation Versus DAMGO or Morphine Alone

Trimu 5 exhibits unique bifunctional modulation of morphine analgesia that cannot be replicated by DAMGO, morphine itself, or any other mu-selective ligand [1]. A single supraspinal dose of Trimu 5 (0.5 μg i.c.v.) that is not analgesic when administered alone simultaneously: (a) antagonizes the analgesia produced by i.c.v. morphine (a mu-1 action), and (b) enhances the analgesic synergy between intrathecal morphine (0.1 μg) and multiple doses of i.c.v. morphine [2]. Furthermore, supraspinal Trimu 5 directly potentiates spinal morphine, producing a statistically significant leftward shift of the intrathecal morphine dose-response curve [3]. In contrast, DAMGO administered i.c.v. produces supraspinal analgesia that adds to spinal morphine effects but does not antagonize mu-1 receptors [4]. Morphine itself cannot antagonize its own supraspinal action while simultaneously potentiating spinal analgesia [5]. This dual mu-1 antagonist/mu-2 agonist profile in a single compound is unique to Trimu 5.

spinal/supraspinal synergy mu-1 antagonist mu-2 agonist

Mu Receptor Selectivity Over Delta and Kappa Receptors: Trimu 5 Binding Selectivity Versus Delta Ligands

Trimu 5 was directly compared to delta-selective enkephalin analogs (DSLET, DTLET, DPLPE) in receptor binding and functional assays [1]. The relative analgesic potency of these peptides in the tail-flick test was significantly correlated with their affinity for central or peripheral mu receptors but not with delta receptor affinity [2]. Trimu 5 exhibits high affinity for both mu-1 and mu-2 sites with poor affinity for delta, kappa-1, and kappa-3 receptors, making it superior to delta-selective peptides for experiments requiring mu-specific pharmacology [3]. Structurally, Trimu 5 is derived from Trimu 4 by removal of a methyl group from the C-terminal alkyl chain, which enhances intrinsic flexibility and yields mu selectivity comparable to DAGO—but with the added mu-1 antagonist property [4]. This structure-based optimization produces a compound that is both highly mu-selective and functionally distinct, combining DAGO-level mu affinity with mu-1 antagonism not found in DAGO or Trimu 4 [5].

mu opioid receptor selectivity delta/kappa binding structure-activity relationship

High-Value Research and Industrial Application Scenarios for Trimu 5 (CAS 90815-77-3)


Mu-2 Receptor Subtype Pharmacological Dissection in Rodent Models

Trimu 5 is the only commercially available tool that selectively activates mu-2 opioid receptors while simultaneously blocking mu-1 receptors, as demonstrated by its insensitivity to naloxonazine antagonism in both HPA-axis stimulation and spinal analgesia assays [1]. Researchers investigating mu receptor subtype function can administer Trimu 5 (50 μg i.c.v. for HPA studies; 0.5 μg i.c.v. for synergy models) to isolate mu-2 receptor contributions to physiological endpoints—such as gastrointestinal transit inhibition and neuroendocrine regulation—without the confounding influence of mu-1 receptor activation that occurs with morphine or DAMGO [2].

Spinal/Supraspinal Opioid Synergy Mechanistic Studies

Trimu 5 enables direct investigation of the anatomical and receptor-subtype basis of spinal/supraspinal morphine synergy [1]. A single supraspinal dose (0.5 μg i.c.v.) that is non-analgesic alone can be used to demonstrate mu-2-mediated enhancement of intrathecal morphine analgesia while simultaneously demonstrating mu-1-mediated block of supraspinal morphine analgesia [2]. This dual pharmacological tool property cannot be replicated by any combination of DAMGO, morphine, naloxonazine, or β-FNA alone, making Trimu 5 indispensable for researchers mapping brainstem-spinal cord mu receptor crosstalk [3].

HPA Axis Neuroendocrinology: Mu-2-Specific Corticosterone Release Studies

For studies of opioid modulation of the hypothalamo-pituitary-adrenal axis, Trimu 5 provides a clean mu-2-selective stimulus that is confirmed by antagonist sensitivity testing (blocked by β-FNA pretreatment at 20 μg i.c.v.; unaffected by naloxonazine at 20 mg/kg i.v.) [1]. The defined temporal profile—sustained 3-hour elevation of plasma corticosterone peaking at 19.7 ± 1.4 μg/dl at 30 minutes post-administration—allows precise experimental timing for serial blood sampling, pharmacological interventions, and receptor antagonist challenges [2]. DAMGO can also elevate corticosterone via mu-2 receptors, but its concurrent mu-1 agonism introduces interpretative ambiguity not present with Trimu 5 [3].

Structure-Activity Relationship (SAR) Studies of Enkephalin-Derived Mu Ligands

Trimu 5 serves as a key reference compound in SAR campaigns aimed at developing mu-2-selective analgesics or mu-1-selective antagonists [1]. The structural evolution from Trimu 4 to Trimu 5—removing a methyl group to enhance C-terminal alkyl chain flexibility—yields a compound with DAGO-comparable mu selectivity plus mu-1 antagonist activity [2]. Medicinal chemistry teams can use Trimu 5 as a benchmark to evaluate novel mu-2 agonists or mu-1 antagonists, comparing binding affinity, functional selectivity, and in vivo analgesic profiles against this well-characterized mixed-activity standard [3].

Quote Request

Request a Quote for Trimu 5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.